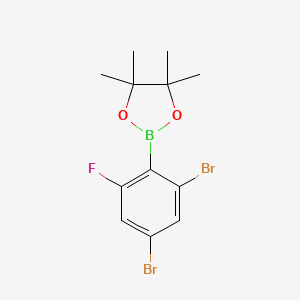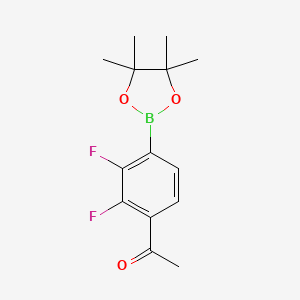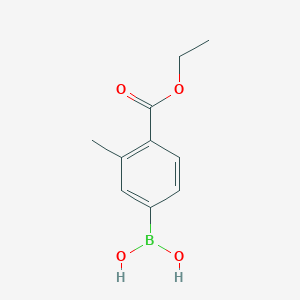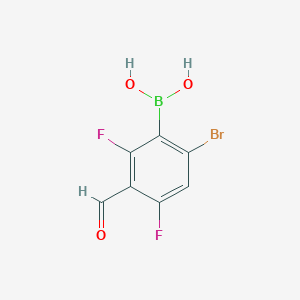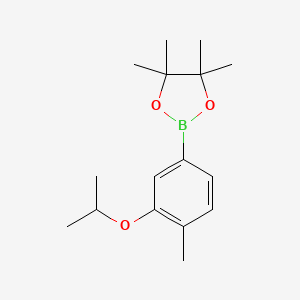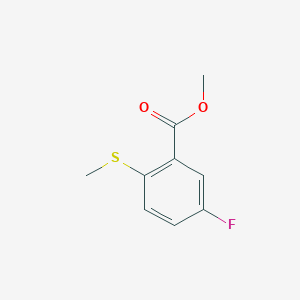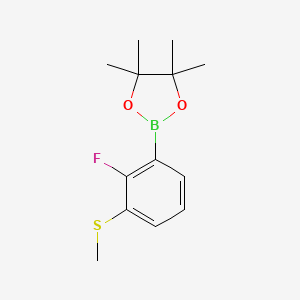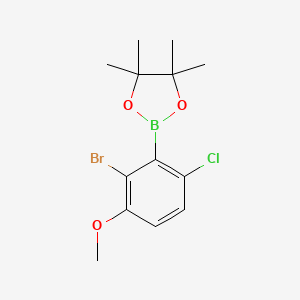
5-Chloro-4-ethoxy-2-fluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-ethoxy-2-fluorophenylboronic acid (CAS Number: 2121511-65-5) is a boronic acid compound . It has a molecular weight of 218.42 . The IUPAC name for this compound is (5-chloro-4-ethoxy-2-fluorophenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BClFO3/c1-2-14-8-4-7 (11)5 (9 (12)13)3-6 (8)10/h3-4,12-13H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The country of origin is CN . It is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
However, to address the request for information on scientific research applications related to phenylboronic acids and similar compounds, it's worth noting the general significance of boronic acids in scientific research. Phenylboronic acids and their derivatives are widely used in organic synthesis, medicinal chemistry, and materials science. They are key reagents in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of various organic compounds including pharmaceuticals, agrochemicals, and organic materials. Additionally, boronic acids have found applications in the development of sensors for glucose and other saccharides, given their ability to form reversible covalent bonds with diols and similar functional groups, which is crucial in biomedical research and diagnostics.
Benzoxaboroles – Old Compounds with New Applications
Benzoxaboroles, derivatives of phenylboronic acids, have seen renewed interest for their exceptional properties and wide applications. Initially described over 50 years ago, their study intensified recently due to their biological activity and potential in clinical trials. Benzoxaboroles have found use as building blocks and protecting groups in organic synthesis. Certain derivatives demonstrate biological activity, with ongoing investigations into their use in medicinal applications. They also exhibit the ability to bind hydroxyl compounds, positioning them as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
In a related context, fluorinated pyrimidines, like 5-fluorouracil (5-FU), are extensively used in cancer treatment. Recent advances in fluorine chemistry have contributed to the precise use of these compounds, enhancing therapeutic efficacy and tolerability. The review discusses synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, and highlights new insights into their mechanism of action. This includes inhibition of RNA- and DNA-modifying enzymes, suggesting the role of polymeric fluorinated pyrimidines in more targeted cancer therapies (Gmeiner, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-chloro-4-ethoxy-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-4-7(11)5(9(12)13)3-6(8)10/h3-4,12-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWZHXXGUJPFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223947 |
Source


|
| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121511-65-5 |
Source


|
| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



